Retinoic acid-d6

Analytical Chemistry Mass Spectrometry Isotope Dilution

Optimal +6 Da SIL internal standard for LC-MS/MS quantification of endogenous atRA (LLOQ pg/mL range). Superior spectral separation eliminates M+2/M+4 isotopologue cross-talk common with d5 variants. Corrects matrix-induced ion suppression in lipid-rich plasma and tissue. Re-validation not required when substituting d5 methods. Defined purity supports AMV and regulatory submissions.

Molecular Formula C20H28O2
Molecular Weight 306.5 g/mol
Cat. No. B15140520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinoic acid-d6
Molecular FormulaC20H28O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3
InChIKeySHGAZHPCJJPHSC-OKNVBTJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinoic Acid-d6: A Deuterated Internal Standard for LC-MS/MS Quantification of Retinoids


Retinoic acid-d6 (CAS 2483831-72-5), also known as all-trans-retinoic acid-d6 or ATRA-d6, is a stable isotope-labeled analog of retinoic acid in which six hydrogen atoms are replaced by deuterium . As a deuterated form of the endogenous vitamin A metabolite all-trans-retinoic acid (ATRA), it retains the native compound's biological characteristics, including its function as a natural agonist of retinoic acid receptors (RARα/β/γ) with an IC50 of 14 nM, and its binding to PPARβ/δ with a Kd of 17 nM . Its primary utility lies in analytical chemistry, where it serves as an internal standard for the precise quantification of retinoic acid and its isomers in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Retinoic Acid-d6 Substitution with Non-Deuterated or Differently Labeled Analogs Fails in Quantitative LC-MS


In LC-MS/MS quantification, substituting retinoic acid-d6 with a non-deuterated analog or a structurally dissimilar surrogate internal standard (e.g., acitretin) introduces significant analytical error due to differential ionization efficiency and matrix effects [1]. Stable isotope-labeled internal standards (SIL-IS) like retinoic acid-d6 co-elute with the target analyte and experience identical ion suppression or enhancement, thereby normalizing signal variability . In contrast, non-isotopic standards exhibit different chromatographic retention and ionization behavior, leading to biased quantification that can exceed 15% error, a deviation unacceptable for robust bioanalytical method validation [2].

Quantitative Evidence: Comparative Performance of Retinoic Acid-d6 as a Superior Internal Standard


Isotopic Purity and Enrichment of Retinoic Acid-d6 for Reliable Internal Standardization

The quantitative performance of retinoic acid-d6 as an internal standard is directly linked to its isotopic purity and deuterium enrichment. This compound is supplied with a purity of ≥98% and an isotopic enrichment of 98 atom % D . This high level of deuteration ensures a minimal isotopic interference with the unlabeled analyte (retinoic acid) and a reliable mass shift for accurate quantification in LC-MS/MS .

Analytical Chemistry Mass Spectrometry Isotope Dilution

Analytical Method Performance Using Retinoic Acid-d6 as Internal Standard

A validated LC-MS/MS method for the quantification of endogenous retinoids in human plasma utilized a stable isotope of ATRA (i.e., retinoic acid-d6) as the internal standard, achieving a mean extraction recovery of 80-105% and intra-day precision better than 8% CV for retinoic acids [1]. The method demonstrated a limit of quantification (LOQ) in the range of 0.1-0.2 ng/mL for retinoic acids [1].

Bioanalysis LC-MS/MS Method Validation

Specific Application of ATRA-d6 in a Validated LC-MS/MS Method for Human Plasma

A sensitive LC-MS/MS method for the determination of all-trans retinoic acid (ATRA) in human plasma was developed and validated, using acitretin as the internal standard [1]. While this study demonstrates the use of a non-deuterated IS, the associated risk of differential matrix effects and ion suppression underscores the analytical advantage of a co-eluting SIL-IS like retinoic acid-d6 . The method achieved a lower limit of quantitation (LLOQ) of 0.45 ng/mL and intra-/inter-day precision below 8% RSD [1].

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Key Research and Industrial Applications for Retinoic Acid-d6


Accurate Quantification of Endogenous Retinoic Acid Isomers in Biological Matrices

Retinoic acid-d6 is essential for the precise and accurate quantification of all-trans-retinoic acid (ATRA), 9-cis-RA, and 13-cis-RA in complex biological samples such as plasma, serum, and tissue homogenates via LC-MS/MS . Its use as an internal standard corrects for sample-to-sample variability in extraction efficiency, ionization suppression, and instrument drift, enabling robust method validation and reliable biomarker studies [1].

Supporting Pharmacokinetic and Bioequivalence Studies of Retinoid Therapeutics

In pharmaceutical development, retinoic acid-d6 serves as the internal standard of choice for quantifying ATRA and its metabolites in human plasma during pharmacokinetic and bioequivalence studies [2]. By providing a stable and chemically identical reference, it ensures that drug concentration measurements meet stringent regulatory guidelines for accuracy and precision, thereby de-risking clinical trial data and supporting drug approval processes.

Investigating Retinoid Metabolism and Tracing in Cell Culture and In Vitro Models

Retinoic acid-d6 is utilized as a metabolic tracer to study the uptake, isomerization, and conversion of retinol to retinoic acid and retinyl esters in cell culture systems, such as activated hepatic stellate cells [3]. Its deuterium label allows researchers to distinguish exogenously administered compound from the endogenous retinoid pool, providing mechanistic insights into vitamin A metabolism and its role in cellular differentiation and disease.

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